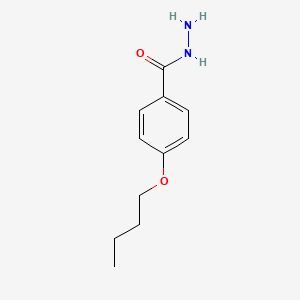

4-Butoxybenzohydrazide

説明

Significance in Contemporary Chemical Science

The primary significance of 4-Butoxybenzohydrazide in modern chemical science lies in its role as a precursor and key intermediate. It is frequently utilized in multi-step syntheses to construct heterocyclic compounds and complex ligands.

The synthesis of this compound itself is typically achieved through a multi-step process. One common pathway starts with 4-hydroxy benzoic acid, which is first reacted with an alkyl bromide (like 1-bromobutane) in an alkaline medium to form 4-(butyloxy) benzoic acid. rdd.edu.iqrdd.edu.iquomustansiriyah.edu.iq This acid is then esterified, often in a methanolic acidic solution, to produce the corresponding benzoate (B1203000) ester. rdd.edu.iqrdd.edu.iquomustansiriyah.edu.iq The final step involves the reaction of this ester with hydrazine (B178648) hydrate (B1144303), which displaces the alkoxy group of the ester to form the target this compound. rdd.edu.iqrdd.edu.iquomustansiriyah.edu.iqworldresearchersassociations.combrunel.ac.uklancs.ac.uk

This hydrazide is particularly valued for its utility in synthesizing 1,3,4-oxadiazole (B1194373) derivatives. rdd.edu.iquomustansiriyah.edu.iqworldresearchersassociations.com The 1,3,4-oxadiazole ring is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous compounds with a broad spectrum of biological effects. nih.gov By reacting this compound with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), researchers can create a library of disubstituted 1,3,4-oxadiazoles. rdd.edu.iquomustansiriyah.edu.iqworldresearchersassociations.com

Furthermore, this compound serves as a foundational component for creating ligands used in coordination chemistry. These ligands can chelate (bind) to metal ions to form stable complexes with specific geometries, such as square planar or tetrahedral, which are of interest for their catalytic, magnetic, and electronic properties. rdd.edu.iqnih.gov It is also a building block for more intricate structures, such as DOTA-derived macrocyclic scaffolds, which are essential for developing advanced materials like lanthanide-based probes for medical imaging. brunel.ac.uk

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64328-61-6 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molar Mass | 208.26 g/mol |

Research Trajectories and Future Perspectives

Current research involving this compound is largely focused on its use as a scaffold to develop novel compounds with specific functional properties, particularly in medicinal chemistry and materials science.

Detailed Research Findings:

Synthesis of Metal Complexes: Researchers have successfully used derivatives of this compound to synthesize mixed-ligand metal complexes. For instance, a primary ligand derived from this compound, 2,5-bis(4-butoxyphenyl)-1,3,4-oxadiazole, has been used to create complexes with metals such as Nickel(II), Palladium(II), Platinum(II), Copper(II), and Zinc(II). rdd.edu.iqworldresearchersassociations.com Spectroscopic and magnetic studies of these complexes have revealed their geometric structures, with Ni(II) and Zn(II) complexes adopting a tetrahedral geometry, while Pd(II), Pt(II), and Cu(II) complexes were found to be square planar. rdd.edu.iq

Development of Bio-imaging Agents: In the field of medical diagnostics, this compound has been used to construct macrocyclic chelators for lanthanide ions like Terbium(III) and Europium(III). brunel.ac.uk These complexes are designed to function as probes in time-resolved microscopy, demonstrating the sensitization of the lanthanide ion's emission by the organic ligand structure. brunel.ac.uk This line of research is aimed at developing targeted imaging agents for biological structures, such as specific cell receptors. brunel.ac.uk

Precursors for Biologically Active Molecules: The broader family of hydrazones and their heterocyclic derivatives (like oxadiazoles) are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. mdpi.comnih.govresearchgate.net Research on 1,2,4-oxadiazole (B8745197) derivatives, which can be synthesized from precursors like this compound, has identified candidates for the treatment of complex diseases like Alzheimer's. nih.gov

Future Perspectives: The future of research on this compound appears promising and will likely continue to leverage its versatility as a synthetic intermediate. The established synthetic pathways allow for the systematic modification of its structure, enabling the creation of large libraries of derivatives for high-throughput screening.

The ongoing interest in developing novel therapeutic agents for conditions like cancer and neurodegenerative diseases will drive the synthesis of new this compound-derived compounds. nih.govnih.gov The ability to use this compound to create ligands for hypoxia-targeted cancer therapeutics is a particularly promising avenue. nih.gov As the mechanisms of action for various hydrazone and oxadiazole derivatives become better understood, this compound will remain a valuable and readily accessible starting material for the rational design of new, more potent, and selective drugs. Furthermore, its application in materials science for creating functional metal-organic frameworks and luminescent probes is an expanding field with significant potential. brunel.ac.ukcore.ac.uk

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy benzoic acid |

| 1-bromobutane (B133212) |

| 4-(butyloxy) benzoic acid |

| Hydrazine hydrate |

| Phosphorus oxychloride |

| 1,3,4-oxadiazole |

| 2,5-bis(4-butoxyphenyl)-1,3,4-oxadiazole |

| Nickel(II) |

| Palladium(II) |

| Platinum(II) |

| Copper(II) |

| Zinc(II) |

| Terbium(III) |

| Europium(III) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-butoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSNDHRSCBHKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967524 | |

| Record name | 4-Butoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-61-6, 5303-13-9 | |

| Record name | Benzoic acid, 4-butoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64328-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 64328-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butoxybenzohydrazide and Its Derivatives

Established Synthetic Routes for 4-Butoxybenzohydrazide

The preparation of this compound is typically achieved through well-established, multi-step synthetic protocols, often commencing from readily available precursors such as 4-hydroxybenzoic acid.

Multi-step Synthesis Approaches (e.g., from 4-hydroxybenzoic acid precursors)

A common and reliable method for the synthesis of this compound involves a two-step process starting from a 4-hydroxybenzoic acid ester. The initial step is an etherification reaction, followed by hydrazinolysis.

Step 1: Etherification of 4-hydroxybenzoate

The synthesis begins with the O-alkylation of a 4-hydroxybenzoic acid ester, such as ethyl 4-hydroxybenzoate. This reaction is typically carried out by treating the ester with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base. The base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then undergoes a Williamson ether synthesis by attacking the electrophilic carbon of the butyl halide, displacing the halide and forming the ether linkage. The resulting intermediate is an ester of 4-butoxybenzoic acid (e.g., ethyl 4-butoxybenzoate). The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution.

Step 2: Hydrazinolysis of the 4-butoxybenzoate Ester

The second step involves the conversion of the 4-butoxybenzoate ester to this compound. This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and often requires heating under reflux to proceed at a reasonable rate. The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (ethanol or methanol) as a leaving group to yield the final product, this compound.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Etherification | Ethyl 4-hydroxybenzoate, 1-Bromobutane | K₂CO₃, DMF | Ethyl 4-butoxybenzoate |

| 2. Hydrazinolysis | Ethyl 4-butoxybenzoate | Hydrazine hydrate, Ethanol | This compound |

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from its corresponding ester and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule at the electrophilic carbonyl carbon of the 4-butoxybenzoate ester. This attack leads to the breaking of the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond between the carbonyl carbon and the alkoxy group (-OR) of the ester breaks, and the alkoxy group departs as a leaving group (alkoxide ion). The alkoxide ion is subsequently protonated by the newly formed hydrazide or another proton source in the reaction mixture to form the corresponding alcohol. The final product is the stable this compound.

Novel Synthetic Strategies for this compound Derivatives

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for the synthesis of hydrazides and their derivatives. These novel strategies often employ modern synthetic techniques and adhere to the principles of green chemistry.

Exploration of Modern Synthetic Techniques

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool in organic synthesis. The use of ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of this compound derivative synthesis, ultrasound can be employed in the hydrazinolysis step or in the subsequent derivatization reactions, such as the formation of hydrazones. The cavitation effect produced by ultrasound waves creates localized high-pressure and high-temperature zones, which enhances mass transfer and increases the reactivity of the molecules. For instance, the synthesis of hydrazones from this compound and various aldehydes can be completed in minutes under ultrasound irradiation, compared to hours with conventional refluxing.

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. In a flow synthesis of this compound, the reactants would be continuously pumped through a heated reactor coil. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The scalability of flow processes also makes this an attractive method for the larger-scale production of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, several green approaches can be adopted.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally benign alternatives. For instance, the use of water as a solvent in certain steps of the synthesis or in the derivatization process is highly desirable. researchgate.netmrforum.com While the reactants themselves may have limited solubility in water, the use of phase-transfer catalysts or micellar catalysis can facilitate reactions in aqueous media. nih.govrsc.org

Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation is an energy-efficient heating method that can dramatically reduce reaction times and improve yields. Microwave heating is uniform and rapid, which can minimize the formation of side products. The synthesis of this compound and its derivatives can be significantly expedited using microwave-assisted techniques, often with a reduction in the amount of solvent required.

Derivatization Approaches for this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives, primarily by targeting the reactive hydrazide functional group. These derivatives often exhibit interesting chemical and biological properties.

Synthesis of Hydrazones: The most common derivatization of this compound involves its condensation reaction with various aldehydes and ketones to form the corresponding hydrazones (also known as Schiff bases). This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid). The resulting hydrazones possess a characteristic C=N-NH-C=O linkage.

Synthesis of N-Acyl Derivatives: The terminal nitrogen of the hydrazide can be acylated by reacting this compound with acyl chlorides or anhydrides. This leads to the formation of N,N'-diacylhydrazines, which are important intermediates in the synthesis of other heterocyclic compounds.

Synthesis of Heterocyclic Derivatives: The this compound moiety can serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings.

Oxadiazoles: Cyclodehydration of N,N'-diacylhydrazines derived from this compound, often using dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid, leads to the formation of 1,3,4-oxadiazole (B1194373) derivatives.

Thiadiazoles: Reaction of this compound with carbon disulfide in the presence of a base, followed by cyclization, can yield 1,3,4-thiadiazole (B1197879) derivatives. jocpr.comekb.egsbq.org.br

Triazoles: 1,2,4-Triazole (B32235) derivatives can be synthesized from this compound through multi-step reactions, for example, by first forming a thiosemicarbazide (B42300) intermediate which is then cyclized. chemmethod.comnih.gov

The following table provides an overview of some derivatization approaches for the this compound scaffold.

| Derivative Type | Reactant | General Reaction Conditions | Resulting Functional Group/Ring System |

|---|---|---|---|

| Hydrazone | Aldehyde or Ketone | Ethanol, reflux, catalytic acid | -C=N-NH-C=O |

| 1,3,4-Oxadiazole | Carboxylic acid/acyl chloride followed by cyclodehydration | POCl₃ or H₂SO₄, heat | 1,3,4-Oxadiazole ring |

| 1,3,4-Thiadiazole | Carbon disulfide, base | KOH/Ethanol, reflux | 1,3,4-Thiadiazole ring |

| 1,2,4-Triazole | Isothiocyanate followed by cyclization | Multi-step synthesis | 1,2,4-Triazole ring |

Chemical Modifications at the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents. A common modification involves the condensation of the terminal amino group with aldehydes or ketones to form N'-substituted hydrazones, also known as Schiff bases. This reaction is typically carried out by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid. mdpi.comresearchgate.net

The general reaction scheme for the formation of N'-benzylidene-4-butoxybenzohydrazides is as follows:

Scheme 1: General synthesis of N'-substituted this compound derivatives.

This straightforward synthetic route allows for the introduction of a diverse array of substituted phenyl rings at the hydrazide moiety, leading to a large library of derivatives. The nature and position of the substituents on the aldehyde's phenyl ring can significantly influence the chemical and physical properties of the resulting hydrazone.

Below is a table summarizing the synthesis of various N'-substituted benzohydrazide (B10538) derivatives, illustrating the scope of this methodology. Although the examples provided start from different benzohydrazides, the synthetic principle is directly applicable to this compound.

| Entry | Aldehyde/Ketone | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | N'-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 65.0 | mdpi.com |

| 2 | 4-Methoxybenzaldehyde | N'-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 95.1 | mdpi.com |

| 3 | 2-Chlorobenzaldehyde | N'-[(2-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 98.9 | mdpi.com |

| 4 | 4-Chlorobenzaldehyde | N'-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 91.2 | semanticscholar.org |

Table 1: Examples of N'-substituted benzohydrazide derivatives synthesized via condensation with aldehydes.

Substitutions on the Phenyl Ring System

Modifications to the phenyl ring of this compound are typically achieved by introducing substituents onto the precursor, 4-butoxybenzoic acid, prior to its conversion to the hydrazide. The butoxy group at the para position is an ortho-, para-directing and activating group for electrophilic aromatic substitution reactions. libretexts.org This directing effect means that incoming electrophiles will preferentially add to the positions ortho to the butoxy group (positions 3 and 5).

Common electrophilic substitution reactions that can be applied to 4-butoxybenzoic acid include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 3-nitro-4-butoxybenzoic acid. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely result in 3-bromo-4-butoxybenzoic acid. youtube.comdoubtnut.com

The general scheme for electrophilic substitution on a benzoic acid derivative is as follows:

Scheme 2: General electrophilic aromatic substitution on a 4-alkoxybenzoic acid.

Once the substituted 4-butoxybenzoic acid is synthesized, it can be converted to the corresponding hydrazide by reaction with hydrazine hydrate, typically in an alcoholic solvent.

The following table provides examples of substituted benzoic acids and their corresponding pKa values, which can influence their reactivity in subsequent reactions. An electron-withdrawing group generally increases the acidity (lowers the pKa) of the benzoic acid. libretexts.org

| Substituent (Y) | pKa of p-Substituted Benzoic Acid | Effect on Ring |

| -NO₂ | 3.41 | Deactivating |

| -CN | 3.55 | Deactivating |

| -Br | 3.96 | Deactivating |

| -H | 4.19 | - |

| -CH₃ | 4.34 | Activating |

| -OCH₃ | 4.46 | Activating |

Table 2: Substituent Effects on the Acidity of p-Substituted Benzoic Acids. libretexts.org

Formation of Heterocyclic Adducts (e.g., Oxadiazoles, Triazoles from hydrazides)

The hydrazide functionality of this compound is a key precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are of significant interest in medicinal and materials chemistry.

1,3,4-Oxadiazoles:

The most common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. mdpi.com This intermediate can be formed by reacting this compound with a carboxylic acid or its derivative (e.g., acid chloride or anhydride). The subsequent cyclization is typically effected by a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). researchgate.netmdpi.com

An alternative one-pot synthesis involves the direct reaction of the hydrazide with a carboxylic acid in the presence of a suitable cyclizing agent.

Scheme 3: General synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound.

Another route to 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. mdpi.com

1,2,4-Triazoles:

The synthesis of 1,2,4-triazole derivatives from this compound can be achieved through several routes. One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, to yield the corresponding 1,2,4-triazole-3-thiol.

Scheme 4: General synthesis of 1,2,4-triazoles from this compound via a thiosemicarbazide intermediate.

The following table summarizes various synthetic methods for the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles from hydrazide precursors.

| Heterocycle | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 1,3,4-Oxadiazole | Aromatic acid hydrazide, Aromatic carboxylic acid | POCl₃, reflux | 54-66 | mdpi.com |

| 1,3,4-Oxadiazole | Hydrazide derivative, Benzoic acid, Clay | Microwave irradiation | - | mdpi.com |

| 1,3,4-Oxadiazole | Acylthiosemicarbazide | I₂, NaOH | - | mdpi.com |

| 1,2,4-Triazole | Thiocarbohydrazide, Substituted benzoic acid, then Substituted benzaldehyde | Heat | - | nih.gov |

Table 3: Synthetic Methodologies for Heterocyclic Adducts from Hydrazides.

Advanced Spectroscopic Characterization in 4 Butoxybenzohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 4-Butoxybenzohydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete and unambiguous assignment of its proton and carbon skeletons.

¹H-NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. compoundchem.comoregonstate.edu The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the butoxy side chain, and the protons of the hydrazide group.

The aromatic region typically displays a characteristic splitting pattern. Due to the electron-donating butoxy group at one end and the electron-withdrawing benzohydrazide (B10538) group at the other, the protons on the benzene (B151609) ring form an AA'BB' system. The protons ortho to the butoxy group (H-3/H-5) are shifted upfield compared to the protons ortho to the carbonyl group (H-2/H-6), which appear downfield.

The aliphatic butoxy chain gives rise to four distinct signals: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group attached to the oxygen (-OCH₂-), and two multiplets for the two central methylene groups (-CH₂-CH₂-). The hydrazide moiety produces signals for the -NH and -NH₂ protons, which can sometimes be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Typical ¹H-NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Terminal CH₃ | ~0.97 | Triplet (t) | 3H |

| Internal CH₂ | ~1.48 | Sextet / Multiplet (m) | 2H |

| Internal CH₂ | ~1.75 | Quintet / Multiplet (m) | 2H |

| O-CH₂ | ~4.02 | Triplet (t) | 2H |

| Ar-H (ortho to -OBu) | ~6.95 | Doublet (d) | 2H |

| Ar-H (ortho to C=O) | ~7.78 | Doublet (d) | 2H |

| -NH₂ | Variable (Broad) | Singlet (s) | 2H |

| -NH-C=O | Variable (Broad) | Singlet (s) | 1H |

In ¹³C-NMR spectroscopy, each unique carbon atom in a molecule gives a distinct signal, allowing for the carbon skeleton to be mapped out. libretexts.orgchemistrysteps.com Broadband proton-decoupled spectra are typically used, where each carbon signal appears as a singlet. chemistrysteps.com The spectrum of this compound is expected to show ten distinct signals: six for the aromatic carbons and four for the butoxy chain carbons.

The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically above 165 ppm. oregonstate.edu The aromatic carbon attached to the butoxy group (C-4) is also significantly downfield due to the deshielding effect of the oxygen atom. hw.ac.uk The other aromatic carbons have chemical shifts in the typical aromatic region (110-130 ppm). The four carbons of the butoxy group are found in the upfield, aliphatic region of the spectrum. oregonstate.eduopenstax.org

Table 2: Typical ¹³C-NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166.5 |

| C-4 (Ar-C-O) | ~162.3 |

| C-2 / C-6 (Ar-C) | ~128.9 |

| C-1 (Ar-C-C=O) | ~124.5 |

| C-3 / C-5 (Ar-C) | ~114.3 |

| O-CH₂ | ~68.0 |

| O-CH₂-C H₂ | ~31.1 |

| -CH₂-C H₂-CH₃ | ~19.2 |

| -CH₃ | ~13.8 |

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are employed. researchgate.net These techniques reveal correlations between nuclei, confirming the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com In this compound, COSY would show clear cross-peaks connecting the adjacent methylene and methyl groups within the butoxy chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would be used to definitively link each proton signal of the butoxy chain and the aromatic ring to its corresponding carbon signal identified in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. youtube.comnih.gov It is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include a cross-peak between the -OCH₂- protons and the aromatic C-4, confirming the attachment of the ether linkage to the ring. Another key correlation would be between the aromatic protons at C-2/C-6 and the carbonyl carbon (C=O), confirming the position of the hydrazide group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govesisresearch.org

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. nih.gov The spectrum of this compound is characterized by several key absorption bands that confirm its structure. derpharmachemica.com The most prominent bands include the N-H stretching vibrations from the hydrazide group, the strong C=O stretching of the amide (Amide I band), and the C-O stretching of the ether linkage. libretexts.orgsemanticscholar.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | -NH₂ | 3200 - 3400 | Medium, often two bands |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | Medium to Weak |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂ | 2850 - 2960 | Strong |

| C=O Stretching (Amide I) | -CO-NH- | 1640 - 1680 | Strong |

| N-H Bending (Amide II) | -CO-NH- | 1515 - 1550 | Medium to Strong |

| C=C Stretching (Aromatic) | Ar C=C | 1450 - 1600 | Medium, multiple bands |

| C-O-C Stretching (Ether) | Ar-O-C | 1240 - 1260 (asymmetric) | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar and symmetric molecular vibrations. researchgate.netresearchgate.net For this compound, Raman spectroscopy would be effective in identifying skeletal vibrations of the benzene ring and the butoxy chain. A very strong signal for the symmetric "ring breathing" mode of the para-substituted benzene ring is a characteristic feature. Vibrations of the C-C backbone of the butoxy chain would also be clearly visible.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching (Aromatic) | Ar-H | 3050 - 3070 | Strong |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂ | 2870 - 2940 | Strong |

| C=O Stretching (Amide I) | -CO-NH- | 1640 - 1680 | Medium |

| C=C Stretching (Aromatic) | Ar C=C | 1580 - 1610 | Very Strong |

| Ring Breathing (Symmetric) | p-substituted benzene | 990 - 1010 | Strong |

| C-C Skeletal Vibrations | Aliphatic Chain | 800 - 1100 | Medium |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone in the analysis of aromatic and conjugated systems like this compound, offering a window into the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In compounds like this compound, the presence of the benzene ring and the hydrazide moiety, which together form a conjugated system, gives rise to characteristic absorption bands.

The UV-Vis spectrum of benzohydrazide derivatives is typically characterized by strong absorptions corresponding to π → π* transitions within the aromatic ring and the C=O group, and weaker n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. The position of the maximum absorption wavelength (λmax) is sensitive to the nature of substituents on the benzene ring. The butoxy group (-OC4H9) on this compound, being an electron-donating group, is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzohydrazide, due to the extension of the conjugated system through resonance.

Table 1: Illustrative UV-Vis Absorption Maxima for Related Hydrazide Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Benzohydrazide | Ethanol (B145695) | ~225, ~268 | π → π* |

| 4-Hydroxybenzohydrazide | Methanol | ~254 | π → π* |

Note: The data in this table is illustrative and based on typical values for the compound classes mentioned.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when an electron returns from an excited state to its ground state. Many aromatic hydrazones, which can be formed from this compound, are known to be fluorescent.

The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular structure and the local environment. The butoxy substituent in this compound may influence the fluorescence properties by altering the energy levels of the excited states. Theoretical studies on similar structures, such as benzothiazole-based fluorescent probes for hydrazine (B178648), indicate that substituent groups can significantly affect the Stokes shift (the difference between the maximum absorption and emission wavelengths). For some phenylhydrazones, fluorescence emission is observed at various wavelengths depending on the excitation wavelength, with studies showing emission spectra recorded at excitation wavelengths such as 366 nm and 424 nm. rsc.org

Table 2: Representative Fluorescence Data for Related Hydrazone/Hydrazide Derivatives

| Compound Class | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|

| Phenylhydrazones | 360 - 430 | Varies |

| Benzothiazole-hydrazine probes | ~350 | ~495 |

Note: This table provides examples from related compound classes to illustrate the potential fluorescence properties.

Mass Spectrometry in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C11H16N2O2), the molecular weight is approximately 208.26 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be expected at m/z ≈ 208.

The fragmentation pattern observed in the mass spectrum provides crucial structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, guided by the stability of the resulting fragment ions. Common fragmentation patterns for related structures include:

Alpha-cleavage: Cleavage of the bond adjacent to the heteroatoms (oxygen and nitrogen) is a common fragmentation pathway. libretexts.org

Cleavage of the butoxy group: Loss of the butoxy side chain can occur in several ways, including the loss of a butyl radical (•C4H9, 57 Da) or butene (C4H8, 56 Da) through rearrangement.

Cleavage of the hydrazide moiety: The N-N bond and the C-N bond of the hydrazide group are susceptible to cleavage. A prominent peak often observed in the mass spectra of benzoyl derivatives is the benzoyl cation [C6H5CO]+ at m/z = 105. For a 4-substituted benzohydrazide, this would be shifted accordingly. For 4-hydroxybenzoic acid hydrazide, a top peak is observed at m/z 121, corresponding to the [HOC6H4CO]+ fragment. nih.gov

McLafferty Rearrangement: If applicable, this rearrangement can lead to the loss of a neutral molecule. libretexts.org

Data for the closely related 4-Ethoxybenzhydrazide (C9H12N2O2, MW ≈ 180.20) is available and can serve as a reference. nist.gov The mass spectrum of its precursor, 4-Butoxybenzoic acid, is also documented, providing clues to the fragmentation of the butoxy-substituted benzene ring. nist.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 208 | [M]+• (Molecular Ion) |

| 151 | [M - C4H9]+ |

| 152 | [M - C4H8]+• |

| 149 | [OC4H9C6H4CO]+ |

| 121 | [HOC6H4CO]+ (after rearrangement and loss of C4H8) |

| 105 | [C6H5CO]+ (if rearrangement and loss of butoxy group occurs) |

Note: This table presents a prediction of plausible fragment ions based on known fragmentation patterns of similar functional groups.

Crystallographic Analysis of 4 Butoxybenzohydrazide and Its Analogues

Single-Crystal X-ray Diffraction Studies of Hydrazide Structures

Single-crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the precise determination of molecular and crystal structures. mdpi.com It provides unparalleled insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. mdpi.com For hydrazide derivatives, SCXRD is instrumental in understanding their conformational flexibility and the establishment of hydrogen-bonding networks that dictate their supramolecular assemblies.

Determination of Molecular Conformation and Packing

The packing of molecules within the crystal lattice is a consequence of various intermolecular forces. In hydrazide structures, molecules are often linked through hydrogen bonds to form chains or sheets. researchgate.net These extended structures are then further organized into a three-dimensional network through weaker interactions. researchgate.net The specific packing arrangement can be influenced by the nature and position of substituents on the phenyl ring.

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are the most significant intermolecular interactions governing the crystal packing of hydrazide derivatives. nih.gov The hydrazide functional group contains both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust hydrogen-bonding networks. researchgate.net

In the crystal structures of analogous benzohydrazides, molecules are commonly linked by N—H⋯O hydrogen bonds, forming chains or dimers. researchgate.net These primary synthons are then interconnected through other interactions, such as C—H⋯O and C—H⋯π interactions, to build up a three-dimensional supramolecular architecture. researchgate.netnih.gov The presence of the butoxy group in 4-Butoxybenzohydrazide introduces additional possibilities for weak C-H···O interactions, further stabilizing the crystal packing.

| Interaction Type | Donor | Acceptor | Typical Role in Hydrazide Crystals |

| Strong Hydrogen Bond | N-H | O=C | Formation of primary chains and dimers |

| Weak Hydrogen Bond | C-H | O=C | Stabilization of the 3D network |

| π-interactions | C-H | Phenyl ring | Stacking of aromatic moieties |

Hirshfeld Surface Analysis in Crystal Engineering

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov In typical benzohydrazide (B10538) structures, H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most prevalent, highlighting the importance of van der Waals forces and hydrogen bonds in the crystal assembly. researchgate.netnih.gov For example, in 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide, H⋯H interactions account for the largest contribution to the crystal packing at 42.2%. nih.goviucr.org Similarly, for (E)-N′-[(1-chloro-3,4-di-hydro-naph-thal-en-2-yl)methyl-idene]benzohydrazide monohydrate, H⋯H contacts make up 45.7% of the interactions. nih.gov

The insights gained from Hirshfeld surface analysis are valuable for crystal engineering, as they allow for a rational understanding of how modifications to the molecular structure can influence the packing and, consequently, the physicochemical properties of the solid.

Computational Chemistry and Theoretical Investigations of 4 Butoxybenzohydrazide

Pharmacophore Modeling for Receptor Interaction Prediction

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Based on a review of available scientific literature, no specific studies have been published detailing the use of 4-Butoxybenzohydrazide in virtual screening campaigns. Therefore, there are no research findings to report on its application in identifying lead compounds for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate a set of predictor variables (X), such as molecular descriptors, to the potency of the response variable (Y), which represents a measure of biological activity.

2D and 3D QSAR Model Development

The development of 2D and 3D QSAR models involves correlating the physicochemical properties and spatial arrangements of a series of compounds with their biological activities. Despite the recognized utility of the benzohydrazide (B10538) scaffold in medicinal chemistry, a thorough search of computational chemistry literature reveals no specific 2D or 3D QSAR models that have been developed and published for a series of compounds centered on the this compound structure.

Predictive Modeling of Biological Activities

Predictive modeling using established QSAR models allows for the estimation of biological activity for novel or untested compounds. As no specific QSAR models have been developed for this compound and its derivatives, there are currently no predictive models available to forecast its potential biological activities.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a key tool in structural molecular biology and computer-assisted drug design. The goal of ligand-protein docking is to predict the predominant binding mode(s) of a ligand with a protein of known three-dimensional structure. Investigations into the specific ligand-target interactions of this compound through molecular docking have not been reported in peer-reviewed literature. Consequently, there is no data available on its binding affinity, predicted binding poses, or key intermolecular interactions with any specific biological targets.

Mechanistic Insights into Biological Activities of 4 Butoxybenzohydrazide Derivatives

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which many hydrazide and hydrazone derivatives, including those of 4-butoxybenzohydrazide, exhibit their pharmacological effects. These compounds can interfere with enzyme activity through various modes of inhibition, which are determined by the nature of the interaction between the inhibitor, the enzyme, and its substrate.

In competitive inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. This binding is reversible, and its effect can be overcome by increasing the substrate concentration. For benzohydrazide (B10538) derivatives, this is a common mechanism of action.

Kinetic studies, often visualized using Lineweaver-Burk plots, are employed to determine the nature of inhibition. In competitive inhibition, the presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme, reflecting a lower affinity for the substrate, while the maximum velocity (Vmax) remains unchanged. nih.govyoutube.com

For instance, certain hydrazone derivatives have been identified as reversible and competitive inhibitors of human monoamine oxidase-A (hMAO-A). nih.gov Kinetic analysis of these inhibitors shows that Lineweaver-Burk plots for the inhibited enzyme intersect on the y-axis with the uninhibited enzyme, a hallmark of competitive inhibition. nih.gov This indicates that while a higher substrate concentration is needed to reach half of Vmax, the maximum rate of reaction is still achievable.

Key Characteristics of Competitive Inhibition:

Inhibitor binds only to the free enzyme at the active site.

Vmax remains unchanged.

Km increases.

Inhibition can be overcome by high substrate concentrations.

Studies on hydrazones of 4-(trifluoromethyl)benzohydrazide as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have also demonstrated competitive inhibition, highlighting this as a key mechanism for this class of compounds. mdpi.com

Beyond direct competition at the active site, this compound derivatives can modulate enzyme activity through other reversible mechanisms.

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. aatbio.com A non-competitive inhibitor can bind to either the free enzyme or the enzyme-substrate (ES) complex with equal affinity. aatbio.com The kinetic signature of non-competitive inhibition is a decrease in Vmax with no change in Km. youtube.com

Uncompetitive inhibition is a rarer modality where the inhibitor binds exclusively to the ES complex, effectively trapping the substrate in the active site. aatbio.com This type of inhibition is more common in multi-substrate reactions. aatbio.com Kinetically, uncompetitive inhibition is characterized by a decrease in both Vmax and Km.

While specific examples for this compound are not extensively documented, the broader class of hydrazones and related structures are known to exhibit these inhibition patterns against various enzymes. The determination of these modalities relies on detailed kinetic analyses, such as Lineweaver-Burk plots, which show distinct patterns for each inhibition type.

| Inhibition Type | Binds To | Effect on Vmax | Effect on Km |

| Competitive | Free Enzyme (Active Site) | Unchanged | Increases |

| Non-competitive | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Unchanged |

| Uncompetitive | ES Complex Only (Allosteric Site) | Decreases | Decreases |

This table provides an interactive summary of reversible enzyme inhibition modalities.

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to its permanent inactivation. ucl.ac.uk Hydrazine-derived compounds are well-documented as irreversible inhibitors for several enzymes, particularly amine oxidases. nih.govclarku.eduresearchgate.net

The mechanism often involves the enzyme's catalytic action on the inhibitor, which transforms it into a highly reactive species. This species then covalently binds to a critical amino acid residue in or near the active site. This process is sometimes referred to as "suicide inhibition."

For example, phenylhydrazine (B124118) is a known irreversible inhibitor of monoamine oxidase and lysyl oxidase. nih.govnih.gov The inhibition process is time-dependent and is not reversed by removing the excess inhibitor. nih.gov Kinetic models for irreversible inhibition often involve an initial reversible binding step (formation of an EI complex) followed by an irreversible chemical reaction that inactivates the enzyme. nih.govresearchgate.net

Model for Irreversible Inhibition: E + I ⇌ EI → E-I (Where E is the enzyme, I is the inhibitor, EI is the reversible complex, and E-I is the inactivated enzyme)

Studies on various hydrazine (B178648) derivatives, including hydrazides, have confirmed their capacity to act as irreversible inhibitors, suggesting that this mechanism is highly relevant for derivatives of this compound. nih.govclarku.edu

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies help identify the key structural features required for potent and selective interaction with biological targets.

Research on N′-benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors has provided valuable SAR insights applicable to related structures. semanticscholar.orgresearchgate.netsemanticscholar.org These studies involve synthesizing a series of analogues with varied substituents on the benzylidene ring and evaluating their inhibitory potency, typically measured as an IC₅₀ value.

A key finding from these studies is that the electronic properties of the substituents significantly impact inhibitory activity. semanticscholar.orgresearchgate.net

Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring generally enhance the inhibitory activity.

Electron-withdrawing groups (e.g., -NO₂, -Cl) often lead to a decrease in potency.

The position of the substituent on the phenyl ring also plays a crucial role. For example, hydroxyl groups at the ortho and para positions often result in higher activity compared to a meta position.

These observations suggest that the electronic environment of the molecule is critical for its interaction with the enzyme's active site. Similarly, SAR studies on benzohydrazide derivatives as potential epidermal growth factor receptor (EGFR) kinase inhibitors have shown that modifications to different parts of the molecule can fine-tune its antiproliferative activity. nih.govnih.gov

Receptor Binding Affinity Studies

While much of the research on benzohydrazides focuses on enzyme inhibition, their derivatives can also interact with other biological targets, such as G-protein coupled receptors (GPCRs). Receptor binding affinity studies are used to quantify the strength of the interaction between a ligand (the benzohydrazide derivative) and a receptor.

These studies typically use radioligand binding assays, where a labeled compound with known affinity for the receptor is competed off by the test compound. nih.gov The results are often expressed as an IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) or a Kᵢ value (the inhibition constant), which represents the affinity of the compound for the receptor.

Although specific receptor binding data for this compound is limited in the public domain, studies on structurally related compounds demonstrate the potential for this chemical class to interact with various receptors. The principles of SAR also apply here, where modifications to the benzohydrazide scaffold can dramatically alter receptor affinity and selectivity.

In Vitro and In Silico Approaches to Biological Evaluation

Modern drug discovery integrates experimental (in vitro) and computational (in silico) methods to efficiently evaluate the biological potential of new compounds. This dual approach is widely applied to the study of this compound derivatives.

In Vitro Evaluation: This involves laboratory-based experiments to measure the biological activity of the compounds directly. For enzyme inhibitors, this typically includes:

Enzyme Assays: Measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

IC₅₀ Determination: Calculating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a standard measure of inhibitory potency.

Numerous studies have reported the in vitro urease and carbonic anhydrase inhibitory activities of various benzohydrazide derivatives, with IC₅₀ values ranging from the low micromolar to nanomolar range. semanticscholar.orgnih.gov

In Silico Evaluation: Computational techniques are used to predict and rationalize the experimental findings. These methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the active site residues of the enzyme. derpharmachemica.comnih.gov

ADME-Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound, helping to assess its drug-likeness early in the discovery process. nih.gov

For example, in the study of N′-benzylidene-4-tert-butylbenzohydrazide derivatives, molecular docking was used to understand how the most active compounds bind within the active site of the urease enzyme. semanticscholar.orgresearchgate.net The docking results often correlate well with the experimental SAR data, providing a molecular basis for the observed activities. semanticscholar.org This integrated approach accelerates the identification of promising lead compounds for further development.

| Compound | Target Enzyme | In Vitro IC₅₀ (µM) | In Silico Binding Energy (kcal/mol) |

| 2-amino-4-chlorobenzohydrazide | Paraoxonase 1 | 76.04 | - |

| 2-amino 3-nitro benzohydrazide | hCA-I | 0.030 | - |

| 2-amino 3-nitro benzohydrazide | hCA-II | 0.047 | - |

| 3-amino 2-methyl benzohydrazide | hCA-I | - | -6.43 |

| 3-amino 2-methyl benzohydrazide | hCA-II | - | -6.13 |

This interactive table presents selected data from in vitro and in silico studies of various benzohydrazide derivatives against different enzyme targets. nih.govnih.gov

Advanced Research Applications and Future Directions

Medicinal Chemistry Applications and Drug Discovery

The benzohydrazide (B10538) moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to form the basis of various therapeutic agents. researchgate.netnih.gov The presence of the butoxy group in 4-Butoxybenzohydrazide offers a lipophilic component that can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a promising starting point for drug discovery and development.

Derivatives of this compound are being investigated for a variety of therapeutic applications, leveraging the known biological activities of the broader benzohydrazide class of compounds. These include potential anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Agents: Benzohydrazide derivatives have shown considerable promise as anticancer agents. nih.govnih.govnih.govnih.govdoaj.orgresearchgate.net For instance, certain novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potent EGFR kinase inhibitors, with some compounds exhibiting significant antiproliferative activity against various cancer cell lines. nih.gov While specific studies on the anticancer activity of this compound are emerging, the structural similarities to other active benzohydrazides suggest its potential as a scaffold for new anticancer drugs. Research on related compounds, such as N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles, has demonstrated potent α-glucosidase inhibitory activity, which can be relevant in certain cancer metabolic pathways.

Antimicrobial Agents: The search for new antimicrobial agents is a critical area of research due to increasing drug resistance. Benzohydrazide derivatives have been extensively studied for their antibacterial and antifungal activities. researchgate.netmdpi.comnih.govmdpi.comnih.govresearchgate.netresearchgate.net The synthesis of novel hydrazide-hydrazones has yielded compounds with significant activity against various bacterial and fungal strains. nih.gov For example, certain carbazole (B46965) derivatives with a butoxy linkage have demonstrated effective antibacterial activity against Gram-positive strains. mdpi.comnih.govmdpi.comresearchgate.net The 4-butoxy group in this compound could enhance the lipophilicity of its derivatives, potentially improving their penetration through microbial cell membranes and increasing their efficacy.

Enzyme Inhibitors: The hydrazide functional group is a key feature in many enzyme inhibitors. mdpi.com For example, hydrazones of 4-(Trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. mdpi.com The structural characteristics of this compound make it a candidate for the design of inhibitors for various other enzymes implicated in disease.

Table 1: Examples of Biologically Active Benzohydrazide Derivatives

| Compound Class | Therapeutic Target/Activity | Key Findings |

| Benzohydrazide-dihydropyrazoles | EGFR Kinase (Anticancer) | Compound H20 showed potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines with IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively. nih.gov |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | N'-[4-(Trifluoromethyl)benzylidene]benzohydrazide (2l ) exhibited the strongest inhibition of AChE with a mixed-type inhibition mechanism. mdpi.com |

| 4-Iodosalicylic Acid Hydrazide-Hydrazones | Antimicrobial (Gram-positive bacteria and Candida spp.) | Hydrazide-hydrazones 3-5 demonstrated strong bactericidal effects with MIC values ranging from 7.81-15.62 µg/mL. nih.gov |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole Derivatives | Antimicrobial (Gram-positive bacteria) | Derivatives 2, 4, and 8 at 16 µg/mL caused over 60% inhibition of S. aureus growth. nih.gov |

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable ones. For this compound, several lead optimization strategies can be envisioned to improve its potential as a therapeutic agent.

Modification of the Butoxy Group: The length and branching of the alkoxy chain can be varied to fine-tune the lipophilicity and steric bulk of the molecule. This can impact solubility, membrane permeability, and binding affinity to the target protein. Structure-activity relationship (SAR) studies on (4-alkoxyphenyl)glycinamides have shown that modifications to the alkoxy chain can significantly affect potency. nih.gov

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro groups, methyl groups) on the phenyl ring can alter the electronic properties and metabolic stability of the compound. SAR studies on other benzohydrazide derivatives have demonstrated that the nature and position of these substituents can profoundly influence biological activity. mdpi.comfrontiersin.orgnih.gov

Derivatization of the Hydrazide Moiety: The hydrazide functional group can be converted into various hydrazones, Schiff bases, or heterocyclic rings (e.g., oxadiazoles, triazoles) to explore new chemical space and potentially discover novel biological activities. researchgate.netnih.govnih.gov This approach has been successful in identifying potent enzyme inhibitors and antimicrobial agents.

Table 2: General Lead Optimization Strategies for this compound

| Strategy | Rationale | Potential Outcomes |

| Varying the Alkoxy Chain | Modulate lipophilicity and steric interactions. | Improved potency, selectivity, and pharmacokinetic profile. |

| Aromatic Ring Substitution | Alter electronic properties and metabolic stability. | Enhanced target binding, reduced off-target effects, and improved bioavailability. |

| Hydrazide Derivatization | Explore diverse chemical functionalities. | Discovery of novel mechanisms of action and improved drug-like properties. |

Supramolecular Chemistry and Material Science Prospects

The ability of the hydrazide group to form strong hydrogen bonds and coordinate with metal ions makes this compound a promising building block for the construction of supramolecular assemblies and novel materials.

The self-assembly of molecules through non-covalent interactions is a cornerstone of supramolecular chemistry. nih.gov The hydrogen bonding capabilities of the amide and amine functionalities in this compound, coupled with potential π-π stacking interactions of the benzene ring, could drive the formation of well-ordered supramolecular structures such as gels, liquid crystals, or nanofibers.

Furthermore, the hydrazide moiety can act as a ligand to coordinate with various metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comrsc.orgmdpi.comnih.gov A study on the coordination of 4-hydroxybenzohydrazide with zinc(II) ions resulted in the formation of a helical coordination polymer. nih.gov This suggests that this compound could similarly be used to create novel materials with interesting structural and functional properties, such as catalytic activity or selective guest binding. The butoxy group could play a role in modulating the packing of these structures and influencing their solubility and processability.

Collaborative Research Paradigms in this compound Studies

Emerging Research Areas and Unexplored Potential

While the current research on benzohydrazide derivatives is promising, there are several emerging areas where this compound could make a significant impact.

Targeted Drug Delivery: The adaptable structure of this compound could be utilized in the development of prodrugs or drug delivery systems. The hydrazone linkage, which can be formed from the hydrazide, is known to be cleavable under specific physiological conditions, allowing for targeted release of an active drug. doaj.org

Development of HDAC Inhibitors: Recently, the hydrazide group has emerged as a promising zinc-binding group in the design of histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. mdpi.com This opens up a new avenue for the development of this compound derivatives as potentially safer and more effective HDAC inhibitors.

Neuroprotective Agents: The exploration of small molecules for the treatment of neurodegenerative diseases is an area of intense research. The diverse biological activities of benzohydrazide derivatives suggest that this compound could serve as a scaffold for the development of novel neuroprotective compounds. nih.gov

The full potential of this compound is yet to be fully realized. Future research will likely uncover new and unexpected applications for this versatile molecule and its derivatives, further solidifying the importance of the benzohydrazide scaffold in chemical and biomedical sciences.

Q & A

Q. What are the recommended synthetic routes for 4-Butoxybenzohydrazide, and how can purity be validated?

- Methodological Answer : A common approach involves condensing 4-butoxybenzoic acid with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–8 hours. Purity can be validated using melting point analysis, TLC (silica gel, ethyl acetate/hexane 3:7), and HPLC (C18 column, methanol:water 70:30). For structural confirmation, FT-IR (N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) and ¹H NMR (δ 8.0–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for butoxy -OCH₂-) are critical. Crystallization from ethanol/water yields pure product .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Methodological Answer : X-ray crystallography is definitive for resolving ambiguities. For benzohydrazide derivatives, intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking interactions (3.5–4.0 Å) stabilize the crystal lattice. Unit cell parameters (e.g., monoclinic space group P2₁/c) and torsion angles (e.g., C–O–C–C in the butoxy chain) should be compared to databases like the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxicity) be systematically addressed?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., bacterial strain variability, solvent effects). Use standardized protocols (CLSI guidelines) with controls for solvent cytotoxicity (e.g., DMSO ≤1% v/v). Dose-response curves (IC₅₀ vs. MIC) and selectivity indices (SI = cytotoxic IC₅₀ / antimicrobial MIC) clarify specificity. Replicate studies across multiple cell lines (e.g., HeLa, HEK293) and microbial strains (e.g., S. aureus, E. coli) to isolate context-dependent effects .

Q. What solvent systems optimize this compound’s solubility for in vitro assays?

- Methodological Answer : Solubility can be enhanced using DMSO (≥50 mg/mL) or ethanol (10–15 mg/mL at 25°C). For aqueous compatibility, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to ≤0.5% DMSO. Dynamic light scattering (DLS) monitors aggregation. For polar aprotic solvents (e.g., DMF), validate stability via ¹H NMR over 24 hours .

Q. What computational strategies predict this compound’s reactivity and metabolite pathways?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic/nucleophilic sites (Fukui indices). Molecular docking (AutoDock Vina) screens for target binding (e.g., enoyl-ACP reductase in bacteria). Metabolite prediction tools (e.g., GLORYx) simulate Phase I/II transformations, prioritizing hydrazide cleavage and butoxy chain hydroxylation .

Q. How do crystal packing and hydrogen-bonding networks influence physicochemical stability?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition points (typically 200–250°C for benzohydrazides). Hydrogen-bonded dimers (N–H⋯O=C) enhance thermal stability. Compare powder X-ray diffraction (PXRD) patterns of fresh vs. aged samples to detect polymorphic transitions. Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity .

Experimental Design & Data Analysis

Q. What statistical methods reconcile variability in dose-response assays for hydrazide derivatives?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) models dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report variability via coefficient of variation (CV < 15% for technical replicates). For high-throughput screens, Z’-factor (>0.5) validates assay robustness. Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. How can metabolomic associations inform mechanistic studies of this compound?

- Methodological Answer : LC-MS/MS-based untargeted metabolomics identifies perturbed pathways (e.g., TCA cycle intermediates, glutathione levels). Use pathway enrichment analysis (MetaboAnalyst 5.0) and correlation networks to link metabolite changes to phenotypic outcomes (e.g., ROS generation). Validate with stable isotope tracing (e.g., ¹³C-glucose) in cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。